molecular formula C5H6F3NaO3 B2543153 Sodium 5,5,5-trifluoro-4-hydroxypentanoate CAS No. 2155852-33-6

Sodium 5,5,5-trifluoro-4-hydroxypentanoate

Cat. No.: B2543153
CAS No.: 2155852-33-6
M. Wt: 194.085
InChI Key: GEEQVGITMXFSID-UHFFFAOYSA-M
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 5,5,5-trifluoro-4-hydroxypentanoate typically involves the reaction of 5,5,5-trifluoro-4-hydroxypentanoic acid with a sodium base, such as sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization or evaporation techniques .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Sodium 5,5,5-trifluoro-4-hydroxypentanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Sodium 5,5,5-trifluoro-4-hydroxypentanoate has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Sodium 5,5,5-trifluoro-4-hydroxypentanoate involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The hydroxyl group can form hydrogen bonds with target molecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

  • Sodium 4-hydroxy-4-methylpentanoate
  • Sodium 5,5,5-trifluoro-3-hydroxypentanoate
  • Sodium 5,5,5-trifluoro-4-methoxypentanoate

Uniqueness

Sodium 5,5,5-trifluoro-4-hydroxypentanoate is unique due to the presence of both trifluoromethyl and hydroxyl groups, which confer distinct chemical and physical properties. These functional groups enhance its reactivity and make it a versatile compound for various applications .

Properties

IUPAC Name

sodium;5,5,5-trifluoro-4-hydroxypentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F3O3.Na/c6-5(7,8)3(9)1-2-4(10)11;/h3,9H,1-2H2,(H,10,11);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEEQVGITMXFSID-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)[O-])C(C(F)(F)F)O.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F3NaO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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